

A Comparative Crystallographic Analysis of 3-Chloro-2-hydroxybenzaldehyde Derivatives

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures and Experimental Protocols of Key **3-Chloro-2-hydroxybenzaldehyde** Derivatives.

This guide provides a comprehensive comparison of the single-crystal X-ray crystallographic data for three derivatives of **3-Chloro-2-hydroxybenzaldehyde**: 3-(chloromethyl)-2-hydroxybenzaldehyde, 3-chloro-N'-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate, and 3-chloro-5-fluoro-2-hydroxybenzaldehyde. Understanding the three-dimensional structure of these compounds is crucial for rational drug design, polymorphism screening, and the development of new materials. This document summarizes key crystallographic parameters, details the experimental protocols for their synthesis and crystallization, and visualizes the general workflow of X-ray crystallography.

Crystallographic Data Comparison

The solid-state structures of the three derivatives reveal distinct crystal packing and molecular conformations influenced by their respective substituents. The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction studies.

Parameter	3-(chloromethyl)-2-hydroxybenzaldehyde[1]	3-chloro-N'-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate[2]	3-chloro-5-fluoro-2-hydroxybenzaldehyde[3]
Formula	C ₈ H ₇ ClO ₂	C ₁₆ H ₁₅ ClN ₂ O ₃ ·H ₂ O	C ₇ H ₄ ClFO ₂
Molar Mass	170.59 g/mol	336.77 g/mol	174.55 g/mol
Crystal System	Orthorhombic	Orthorhombic	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁	Pnma	Pna2 ₁
a (Å)	4.483(6)	4.631(2)	14.2730(13)
b (Å)	12.521(18)	13.558(3)	12.7102(12)
c (Å)	13.71(2)	25.478(3)	3.7154(3)
α (°)	90	90	90
β (°)	90	90	90
γ (°)	90	90	90
Volume (Å ³)	769.6(19)	1599.7(8)	674.02(10)
Z	4	4	4
Temperature (K)	293	298	Not specified
R-factor	0.033	0.067	Not specified

Key Structural Insights

3-(chloromethyl)-2-hydroxybenzaldehyde: In this structure, the hydroxyl and aldehyde groups are coplanar with the benzene ring, with a maximum deviation of 0.018(3) Å.[1] An intramolecular O—H···O hydrogen bond is observed between the hydroxyl and aldehyde groups.[1] The plane containing the chlorine, carbon, and adjacent carbon atom is nearly perpendicular to the benzene ring, with a dihedral angle of 83.7(2)°.[1]

3-chloro-N'-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate: This Schiff base derivative crystallizes with a molecule of water.[2] The Schiff base molecule features an intramolecular O—H···N hydrogen bond.[2] The two benzene rings are not coplanar, exhibiting a dihedral angle of 20.5(5)°.[2] The crystal structure is stabilized by intermolecular N—H···O and O—H···O hydrogen bonds, which link the Schiff base and water molecules into layers.[2]

3-chloro-5-fluoro-2-hydroxybenzaldehyde: This dihalogenated derivative is planar, with an RMS deviation of 0.0135 Å for all non-hydrogen atoms.[3] Similar to the other derivatives, it displays an intramolecular O—H···O hydrogen bond between the phenolic hydrogen and the formyl oxygen.[3] The crystal packing is characterized by weak intermolecular C—H···O, C—H···F, and F···O interactions, as well as offset face-to-face π -stacking.[3]

Experimental Protocols

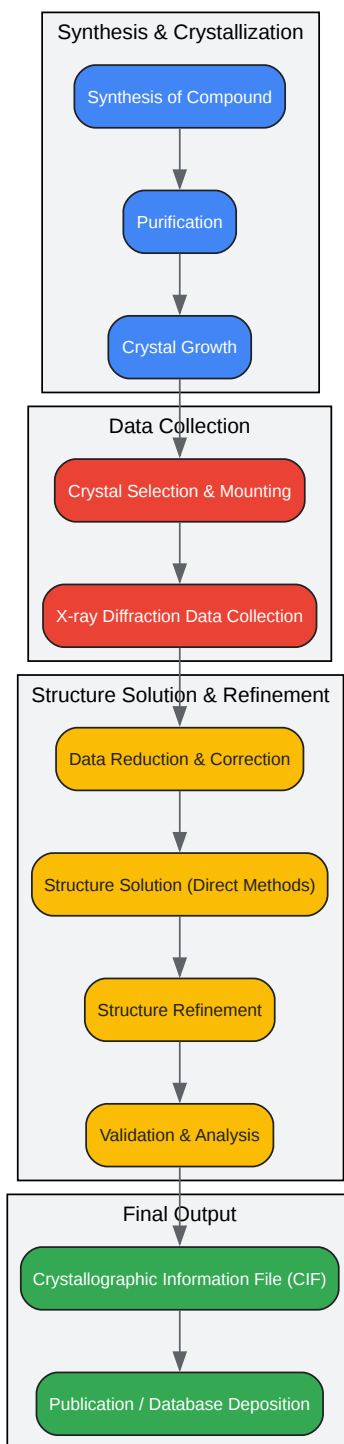
Synthesis and Crystallization

1. 3-(chloromethyl)-2-hydroxybenzaldehyde: This compound was synthesized as an unexpected byproduct.[1] A mixture of salicylaldehyde (30.5 g), paraformaldehyde (13.5 g), and concentrated HCl (150 ml) was stirred at room temperature for 48 hours. The resulting precipitate, primarily 5-(chloromethyl)-2-hydroxybenzaldehyde, was filtered and washed with 0.5% NaHCO₃ solution and water. The moist precipitate was then dried under vacuum for approximately three months, during which time block-shaped colorless crystals of 3-(chloromethyl)-2-hydroxybenzaldehyde appeared on the surface.[1]
2. 3-chloro-N'-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate: 3-Ethoxy-2-hydroxybenzaldehyde (0.166 g, 1 mmol) and 3-chlorobenzohydrazide (0.171 g, 1 mmol) were dissolved in 30 ml of 95% ethanol.[2] The mixture was refluxed with stirring for 10 minutes and then cooled to room temperature. The resulting clear, colorless solution was allowed to slowly evaporate in air for one week, yielding colorless, block-shaped crystals suitable for X-ray diffraction.[2]
3. 3-chloro-5-fluoro-2-hydroxybenzaldehyde: This compound can be synthesized via the formylation of 2-chloro-4-fluorophenol with chloroform by refluxing with concentrated aqueous NaOH.[3] For crystallographic studies, the compound was purchased from a commercial supplier and used as received. Crystals were presumably obtained by standard recrystallization techniques, though the specific solvent and conditions are not detailed in the cited literature.[3]

Single-Crystal X-ray Diffraction

The general workflow for single-crystal X-ray diffraction is depicted in the diagram below. For the derivatives discussed, data were collected using Bruker APEXII CCD area-detector diffractometers with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^{[1][2]} The structures were solved using direct methods and refined by full-matrix least-squares on F^2 .

General Workflow for Single-Crystal X-ray Crystallography



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A generalized workflow for single-crystal X-ray crystallography.

This guide highlights the structural diversity among derivatives of **3-Chloro-2-hydroxybenzaldehyde**. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the design and synthesis of novel compounds with tailored solid-state properties.

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